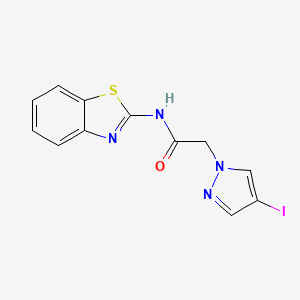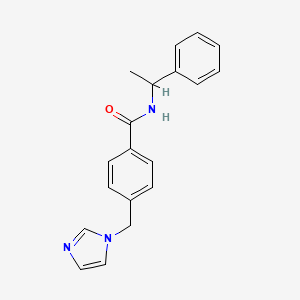
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in numerous physiological processes, including learning and memory.
作用机制
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in numerous physiological processes, including learning and memory. The NMDA receptor is activated by the neurotransmitter glutamate, and its activation is necessary for long-term potentiation, a process that is involved in learning and memory. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide acts by binding to the NMDA receptor and preventing glutamate from binding to the receptor, thus inhibiting its activation.
Biochemical and Physiological Effects
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the activation of the NMDA receptor, which is involved in numerous physiological processes, including learning and memory. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has also been shown to have analgesic effects, as it inhibits the activation of the NMDA receptor, which is involved in pain perception.
实验室实验的优点和局限性
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has numerous advantages for use in lab experiments. It is a selective antagonist of the NMDA receptor, which allows researchers to study the role of the NMDA receptor in various physiological processes. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide also has some limitations. It has a relatively short half-life, which means that it must be administered frequently in experiments. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been shown to have some off-target effects, which can complicate experiments.
未来方向
There are numerous future directions for research involving N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide. One potential direction is to investigate the role of the NMDA receptor in addiction and the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide as a treatment for addiction. Another potential direction is to investigate the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease, and the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide as a treatment for these diseases. Additionally, researchers could investigate the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide as a tool to study the role of the NMDA receptor in other physiological processes, such as circadian rhythms and immune function.
Conclusion
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the NMDA receptor, which is involved in numerous physiological processes, including learning and memory. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been used in numerous studies to investigate the role of the NMDA receptor in various physiological processes, and it has numerous advantages for use in lab experiments. However, N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide also has some limitations, and there are numerous future directions for research involving this compound.
合成方法
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 1-cycloheptyl-3-piperidinone with hydrazine to form N-(1-cycloheptyl-3-piperidinyl) hydrazine. This compound is then reacted with 2-fluorobenzoyl chloride to form N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide, which is N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide.
科学研究应用
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in scientific research. It is primarily used as a tool to study the NMDA receptor and its role in various physiological processes. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been used in numerous studies to investigate the role of the NMDA receptor in learning and memory, addiction, and pain.
属性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-5-(2-fluorophenyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O/c23-20-12-6-5-11-18(20)21-19(14-24-26-21)22(28)25-16-8-7-13-27(15-16)17-9-3-1-2-4-10-17/h5-6,11-12,14,16-17H,1-4,7-10,13,15H2,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVRVAWCWKXZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C3=C(NN=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptylpiperidin-3-yl)-5-(2-fluorophenyl)-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6075183.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)


![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)
![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6075222.png)
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)